REACTION_SMILES
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[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[H:21][H:22].[c:1]1([O:11][c:12]2[n:13][cH:14][c:15]([N+:18]([O-:19])=[O:20])[cH:16][cH:17]2)[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[c:1]1([O:11][c:12]2[n:13][cH:14][c:15]([NH2:18])[cH:16][cH:17]2)[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Oc2cccc3ccccc23)nc1
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Name
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Type
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product
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Smiles
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Nc1ccc(Oc2cccc3ccccc23)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |